N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide
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Overview
Description
“N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” is a complex organic compound that features multiple functional groups, including tert-butyl, silyl ether, benzoyl, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” typically involves multiple steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the benzoyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to form the hydrazide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-methylbenzoyl)-5-methylbenzohydrazide
- N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-chlorobenzoyl)-5-methylbenzohydrazide
Uniqueness
The uniqueness of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O3Si/c1-11-21-12-14-23(15-13-21)25(31)29-30(27(3,4)5)26(32)24-17-20(2)16-22(18-24)19-33-34(9,10)28(6,7)8/h12-18H,11,19H2,1-10H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGZWUDGVPMULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO[Si](C)(C)C(C)(C)C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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